molecular formula C16H12BrNO3S B12823876 (E)-2-(benzenesulfonyl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile

(E)-2-(benzenesulfonyl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile

Cat. No.: B12823876
M. Wt: 378.2 g/mol
InChI Key: UVVGEJYJPCIPMZ-XNTDXEJSSA-N
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Description

3-(5-BROMO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE is an organic compound with a complex structure that includes a bromine atom, a methoxy group, a phenylsulfonyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-BROMO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzaldehyde and phenylsulfonylacetonitrile.

    Condensation Reaction: The aldehyde group of 5-bromo-2-methoxybenzaldehyde reacts with the active methylene group of phenylsulfonylacetonitrile in the presence of a base such as sodium ethoxide or potassium tert-butoxide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide at elevated temperatures (around 60-80°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-BROMO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in an organic solvent (e.g., tetrahydrofuran).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products

    Substitution: 3-(5-AMINO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE

    Reduction: 3-(5-BROMO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENAMINE

    Oxidation: 3-(5-BROMO-2-HYDROXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE

Scientific Research Applications

3-(5-BROMO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-BROMO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE depends on its specific application:

    Biochemical Probes: It may interact with specific enzymes or proteins, inhibiting their activity or altering their function.

    Therapeutic Agents: It may target specific molecular pathways involved in inflammation or cancer, leading to the suppression of these processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-CHLORO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE
  • 3-(5-FLUORO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE
  • 3-(5-IODO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE

Uniqueness

3-(5-BROMO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C16H12BrNO3S

Molecular Weight

378.2 g/mol

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C16H12BrNO3S/c1-21-16-8-7-13(17)9-12(16)10-15(11-18)22(19,20)14-5-3-2-4-6-14/h2-10H,1H3/b15-10+

InChI Key

UVVGEJYJPCIPMZ-XNTDXEJSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C(C#N)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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